molecular formula C14H11NO B3353555 1-methyl-9H-carbazole-2-carbaldehyde CAS No. 5531-68-0

1-methyl-9H-carbazole-2-carbaldehyde

Cat. No.: B3353555
CAS No.: 5531-68-0
M. Wt: 209.24 g/mol
InChI Key: FGEGBTCCMZBZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-9H-carbazole-2-carbaldehyde is a synthetically accessible carbazole derivative that serves as a key precursor and scaffold in medicinal chemistry and drug discovery research. Carbazole derivatives are extensively investigated for their multifaceted biological activities, primarily due to their planar, electron-rich tricyclic structure that allows for diverse molecular interactions . In neuroprotective research, closely related carbazole-2-carbaldehyde analogues have demonstrated significant potential as multifunctional agents for neurodegenerative diseases. These compounds exhibit potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme target in Alzheimer's disease therapy, with some derivatives showing competitive inhibition mechanisms and efficacy surpassing that of the reference drug galantamine . Furthermore, such derivatives are effective in reducing the fibrillization of amyloid-beta (Aβ), a peptide implicated in Alzheimer's pathology, highlighting their capacity to address multiple pathological pathways . In oncology research, the carbazole core is a privileged structure for developing antitumor agents. Structural analogues of this compound have shown promising antiproliferative activities against various human cancer cell lines, including breast, liver, and colon cancers . The mechanism of action for these compounds often involves the reactivation of tumor suppressor pathways, such as p53, and the induction of apoptosis and cellular senescence in malignant cells . The aldehyde functional group at the 2-position provides a critical synthetic handle for further chemical elaboration into more complex derivatives, such as hydrazides and hydrazones, which have been designed to inhibit critical targets like topoisomerase II . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-9H-carbazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEGBTCCMZBZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=CC=CC=C23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292324
Record name 1-methyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-68-0
Record name NSC81704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-methyl-9H-carbazole-2-carbaldehyde typically involves the functionalization of carbazole derivatives. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with N-methylformanilide and phosphorus oxychloride to introduce the formyl group at the 2-position. The reaction conditions usually involve heating the mixture to facilitate the formation of the aldehyde .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Methyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the nitrogen atom.

The major products formed from these reactions include 1-methyl-9H-carbazole-2-carboxylic acid, 1-methyl-9H-carbazole-2-methanol, and various substituted carbazole derivatives .

Scientific Research Applications

1-Methyl-9H-carbazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-9H-carbazole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can be crucial in electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of carbazole derivatives allows for tailored properties. Below is a detailed comparison of 1-methyl-9H-carbazole-2-carbaldehyde with key analogs:

Structural and Functional Differences

  • This compound : The 1-methyl group increases electron density at the carbazole core, while the 2-carbaldehyde introduces an electron-withdrawing effect, enabling nucleophilic additions or Schiff base formation.
  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () : A sulfonyl group on the aniline moiety facilitates hydrogen bonding, critical for drug-receptor interactions.
  • 9-(3-(9H-Carbazol-9-yl)phenyl)-1-phenyl-9H-carbazole (Ph2Cz, ) : Extended π-conjugation from biphenyl and carbazole units improves charge transport, ideal for OLEDs.
  • 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one () : Partial saturation of the carbazole ring reduces aromaticity, altering electronic properties and solubility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
This compound C₁₄H₁₁NO 209.21 1-CH₃, 2-CHO Formylation Pharmaceutical intermediates, OLEDs
1-(4-Fluorobenzoyl)-9H-carbazole C₁₉H₁₃FNO 290.31 1-(4-Fluorobenzoyl) Acylation Bioactive intermediates
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline C₂₁H₂₀N₂O₂S 372.46 Ethyl linker, -SO₂CH₃ Reductive amination Drug discovery
Ph2Cz C₃₀H₂₁N₂ 409.50 Biphenyl-carbazole Ullmann coupling OLED emitters
1-Ethoxy-9H-carbazole C₁₄H₁₃NO 211.26 1-OCH₂CH₃ Etherification Synthetic intermediates

Research Findings and Discussion

  • This property is advantageous in photovoltaics .
  • Hydrogen Bonding : Unlike the sulfonyl group in ’s compound, the aldehyde in the target compound may form weaker hydrogen bonds, affecting crystal packing and solubility .
  • Derivatization Potential: The aldehyde’s reactivity allows for facile synthesis of imines or hydrazones, enabling diversity-oriented drug discovery .

Q & A

Q. What are the established synthetic routes for 1-methyl-9H-carbazole-2-carbaldehyde, and how can reaction conditions be optimized to ensure high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or direct functionalization of the carbazole core. For example, a procedure similar to the synthesis of carbazole-9-acetaldehyde involves reacting carbazole derivatives with aldehydes in dichloroethane under inert atmospheres, using sodium triacetoxyborohydride as a reducing agent . Purity is ensured through column chromatography (e.g., hexane/ethyl acetate gradients) and validated via NMR spectroscopy. Crystallization from methanol/water mixtures (50:1 v/v) is recommended for isolating high-purity crystals .

Q. How is the crystal structure of this compound determined, and which software tools are essential for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like Bruker APEX2, and structures are solved with SHELXS/SHELXD for phase determination . Refinement via SHELXL ensures accurate atomic coordinates and thermal parameters. Visualization and packing analysis tools like Mercury CSD 2.0 are critical for interpreting hydrogen-bonding networks and supramolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and graph-set analyses influence the supramolecular assembly of this compound?

  • Methodological Answer : Hydrogen bonds (e.g., N–H⋯O) often form one-dimensional chains or layered structures. Graph-set analysis (e.g., C(8) descriptors) reveals recurring motifs, which can be identified using Mercury CSD . For instance, intermolecular N–H⋯O bonds in related carbazoles create helical or zigzag chains, impacting solubility and stability. These patterns are critical for designing cocrystals or tuning material properties .

Q. What strategies address contradictions in crystallographic data during refinement, particularly for disordered regions or twinned crystals?

  • Methodological Answer : For disordered moieties (e.g., methyl groups), refine torsional angles using riding models (C–H = 0.98 Å) and isotropic displacement parameters . Twinned datasets require SHELXL’s TWIN/BASF commands to partition intensity contributions. Cross-validation with R-free values and electron density maps (e.g., difference maps in Olex2) ensures model accuracy .

Q. How is this compound utilized in bioactive molecule synthesis, and what modifications enhance its pharmacological potential?

  • Methodological Answer : The aldehyde group enables Schiff base formation or conjugation with amines, as seen in carbazole-based drug precursors. For example, coupling with sulfonamide derivatives via reductive amination yields compounds with anti-cancer or antimicrobial activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases, guiding structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-9H-carbazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-9H-carbazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.